molecular formula C19H14N4O2S B13371013 3-(1-Benzofuran-2-yl)-6-(3-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(1-Benzofuran-2-yl)-6-(3-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13371013
M. Wt: 362.4 g/mol
InChI Key: FRMMQMVPEVTWAU-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole class, a fused heterocyclic system known for diverse pharmacological activities. The core structure combines a triazole ring fused with a thiadiazole ring, providing a rigid scaffold for substituent modifications. In this derivative, the 3-position is substituted with a 1-benzofuran-2-yl group, while the 6-position carries a 3-ethoxyphenyl moiety.

The benzofuran group contributes aromatic π-stacking capabilities, and the ethoxy group on the phenyl ring introduces steric and electronic effects that may modulate binding to biological targets.

Properties

Molecular Formula

C19H14N4O2S

Molecular Weight

362.4 g/mol

IUPAC Name

3-(1-benzofuran-2-yl)-6-(3-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H14N4O2S/c1-2-24-14-8-5-7-13(10-14)18-22-23-17(20-21-19(23)26-18)16-11-12-6-3-4-9-15(12)25-16/h3-11H,2H2,1H3

InChI Key

FRMMQMVPEVTWAU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC5=CC=CC=C5O4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzofuran-2-yl)-6-(3-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-benzofuran-2-carboxylic acid hydrazide with 3-ethoxybenzoyl chloride to form the corresponding hydrazone. This intermediate is then cyclized using thionyl chloride and triethylamine to yield the desired triazolo[3,4-b][1,3,4]thiadiazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzofuran-2-yl)-6-(3-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran and ethoxyphenyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of 3-(1-Benzofuran-2-yl)-6-(3-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes such as poly(ADP-ribose) polymerase (PARP) and epidermal growth factor receptor (EGFR).

    Pathways Involved: It induces apoptosis in cancer cells by upregulating pro-apoptotic genes (e.g., P53, Bax) and downregulating anti-apoptotic genes (e.g., Bcl2).

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Triazolothiadiazole derivatives are highly tunable, with substituents at the 3- and 6-positions dictating their pharmacological profiles. Below is a comparative analysis of key analogs:

Compound Name 3-Position Substituent 6-Position Substituent Key Findings Reference
3-(1-Benzofuran-2-yl)-6-(3-ethoxyphenyl)triazolo[3,4-b]thiadiazole (Target) 1-Benzofuran-2-yl 3-Ethoxyphenyl Structural rigidity from benzofuran; ethoxy group enhances bioavailability
3-(Adamantan-1-yl)-6-(2-chloro-6-fluorophenyl)triazolo[3,4-b]thiadiazole Adamantyl 2-Chloro-6-fluorophenyl Adamantyl enhances COX-2 selectivity; halogen atoms improve binding affinity
3-(3-Fluorophenyl)-6-(4-bromophenyl)triazolo[3,4-b]thiadiazole 3-Fluorophenyl 4-Bromophenyl Halogenated analogs show potent antimicrobial activity (MIC: 2–8 µg/mL)
3-(Indol-3-yl)-6-(4-iodophenyl)triazolo[3,4-b]thiadiazole Indol-3-yl 4-Iodophenyl Indole moiety enhances Bcl-2 inhibition (IC50: 18 µM)
3-(Coumarin-4-ylmethyl)-6-methylthiotriazolo[3,4-b]thiadiazole Coumarin-4-ylmethyl Methylthio Coumarin derivatives exhibit fluorescence for cellular tracking

Key Observations :

  • Benzofuran vs. Adamantyl/Indole: Benzofuran provides planar aromaticity for π-π interactions, whereas adamantyl (bulky) and indole (H-bond donor) groups target hydrophobic pockets or enzyme active sites .
  • Ethoxyphenyl vs. Halogenated Phenyls : Ethoxy groups improve solubility, while halogens (Br, F) enhance electronegativity and target binding .
Pharmacological Activities
Activity Compound Example Mechanism/Result Reference
Anticancer 3-(Indol-3-yl)-6-(4-methoxyphenyl)triazolo[3,4-b]thiadiazole (5b) Bcl-2 inhibition (IC50: 22 µM); induces apoptosis in MCF-7 cells
Antimicrobial 3-(3-Bromophenyl)-6-(o-tolyloxymethyl)triazolo[3,4-b]thiadiazole Broad-spectrum activity against S. aureus (MIC: 4 µg/mL) and E. coli
Anti-inflammatory 3-(2-Chlorophenyl)-6-(4-methoxyphenoxymethyl)triazolo[3,4-b]thiadiazole p38 MAPK inhibition (IC50: 0.8 µM); reduces TNF-α production
Anthelmintic 3-(Benzothiazolylmethyl)triazolo[3,4-b]thiadiazole (37) 80% mortality against Haemonchus contortus at 50 mg/kg

The benzofuran moiety may further enhance DNA intercalation or topoisomerase inhibition, as seen in coumarin hybrids ().

Structural and Energetic Properties

highlights the role of substituents in supramolecular self-assembly:

  • Adamantyl Derivatives : Exhibit stronger van der Waals interactions due to bulky adamantyl, stabilizing crystal packing.
  • Phenyl/Benzofuran Derivatives : Rely on C–H···π and π-π stacking, with benzofuran’s oxygen atom enabling additional dipole interactions .

Biological Activity

3-(1-Benzofuran-2-yl)-6-(3-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

PropertyDetails
Molecular Formula C17H15N5OS
Molecular Weight 335.39 g/mol
IUPAC Name 3-(1-benzofuran-2-yl)-6-(3-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Canonical SMILES CCOC1=CC=C2C(=C1)C=C(O2)C3=NN=C4N3N=C(S4)C5=CC=C(C=C5)F

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in cancer cell proliferation. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
  • Antimicrobial Activity : Studies have indicated that derivatives of triazolo-thiadiazole exhibit significant antimicrobial properties against various bacterial and fungal strains. This is particularly relevant in the context of drug-resistant pathogens.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Pharmacological Activities

Recent studies have highlighted several pharmacological activities associated with this compound:

Anticancer Activity

Research has demonstrated that derivatives of triazolo-thiadiazole exhibit cytotoxic effects against various cancer cell lines. For instance, compounds within this class have shown IC50 values ranging from 1.1 to 18.8 µM against different cancer types .

Antimicrobial Effects

A review on benzofuran derivatives indicated that compounds with similar structures possess significant antimicrobial activity against Mycobacterium tuberculosis and other pathogens . The minimum inhibitory concentrations (MIC) for some derivatives were reported as low as 2 µg/mL.

Antioxidant Properties

Antioxidant activity has also been observed in some studies, suggesting that these compounds can scavenge free radicals and reduce oxidative stress in biological systems.

Study 1: Anticancer Activity

In a study evaluating the anticancer properties of triazolo-thiadiazole derivatives, researchers synthesized several compounds and tested their efficacy against breast cancer cells. The most active compound demonstrated an IC50 value significantly lower than that of standard chemotherapy agents .

Study 2: Antimicrobial Efficacy

Another study investigated the antimicrobial activity of benzofuran derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain structural modifications enhanced the antibacterial potency of the compounds .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the benzofuran and triazolo-thiadiazole moieties influence biological activity. Key findings include:

  • Substituent Effects : The presence of electron-donating or electron-withdrawing groups on the phenyl rings significantly affects the biological activity.
  • Ring Fusion : The fusion of the triazole and thiadiazole rings creates a unique pharmacophore that enhances interactions with biological targets.

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